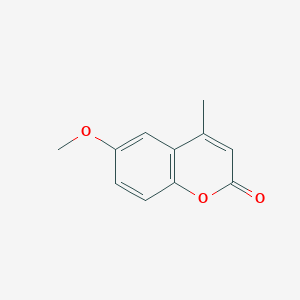

6-Methoxy-4-methylcoumarin

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11841. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

6-methoxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-5-11(12)14-10-4-3-8(13-2)6-9(7)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGPIBWCWOQBEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60279235 | |

| Record name | 6-Methoxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6295-35-8 | |

| Record name | 6295-35-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methoxy-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthesis pathways for 6-methoxy-4-methylcoumarin, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document details two main synthetic strategies: a direct one-step Pechmann condensation and a two-step approach involving the synthesis of the corresponding hydroxycoumarin followed by methylation. Detailed experimental protocols, comparative quantitative data, and process diagrams are provided to assist researchers in selecting and implementing the most suitable method for their specific needs.

Core Synthesis Pathways

The synthesis of this compound can be approached through two principal routes:

-

Two-Step Synthesis: This is a well-documented and reliable method that involves:

-

Step 1: Pechmann Condensation of hydroquinone (B1673460) with ethyl acetoacetate (B1235776) to produce 6-hydroxy-4-methylcoumarin (B191455).

-

Step 2: Methylation of the resulting 6-hydroxy-4-methylcoumarin to yield the final product.

-

-

One-Step Pechmann Condensation: A direct synthesis involving the condensation of 4-methoxyphenol (B1676288) with ethyl acetoacetate. While theoretically feasible, this route is less commonly documented in the literature for this specific isomer compared to the two-step approach.

Pathway 1: Two-Step Synthesis of this compound

This pathway is often preferred due to the high yields and purity achievable in both steps.

Step 1: Pechmann Condensation for 6-Hydroxy-4-methylcoumarin

The Pechmann condensation is a classic method for synthesizing coumarins from a phenol (B47542) and a β-ketoester under acidic catalysis.

Reaction: Hydroquinone + Ethyl Acetoacetate → 6-Hydroxy-4-methylcoumarin

Logical Relationship of the Pechmann Condensation

Caption: Workflow for the Pechmann Condensation.

This protocol is adapted from procedures for similar phenolic substrates, utilizing a reusable solid acid catalyst which simplifies purification.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine hydroquinone (1.0 eq), ethyl acetoacetate (1.1 eq), and Amberlyst-15 (10 mol%).

-

Reaction Conditions: Heat the reaction mixture in an oil bath at 110°C with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. Add a suitable solvent (e.g., hot methanol) to dissolve the product and filter to remove the Amberlyst-15 catalyst. The filtrate is then cooled to induce crystallization of the crude product. The solid is collected by filtration and recrystallized from ethanol (B145695) to yield pure 6-hydroxy-4-methylcoumarin.

The following table summarizes the reaction conditions and yields for the synthesis of hydroxy-4-methylcoumarins using various catalysts.

| Phenol | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| Resorcinol | Conc. H₂SO₄ | - | 5 to RT | 18 h | 88[2] |

| Resorcinol | Amberlyst-15 | - | 110 | 25 min | 95[1][2] |

| Resorcinol | SnCl₂·2H₂O (Microwave) | - | 800W | 260 s | 55.25[2] |

| m-Aminophenol | Nano-crystalline sulfated-zirconia | - | 110 | 2 min | ~100[3] |

| m-Hydroxyphenol | Nano-crystalline sulfated-zirconia | - | 170 | 3 h | 94[3] |

Step 2: Methylation of 6-Hydroxy-4-methylcoumarin

The hydroxyl group at the 6-position is converted to a methoxy (B1213986) group through a Williamson ether synthesis.

Reaction: 6-Hydroxy-4-methylcoumarin + Methyl Iodide → this compound

Methylation Experimental Workflow

Caption: Workflow for the Methylation of 6-Hydroxy-4-methylcoumarin.

This protocol is based on the methylation of the isomeric 7-hydroxy-4-methylcoumarin and is expected to be directly applicable.[4]

-

Reaction Setup: In a round-bottom flask, prepare a mixture of 6-hydroxy-4-methylcoumarin (1.0 eq), methyl iodide (3.0 eq), and anhydrous sodium carbonate (1.5 eq) in methanol (B129727).

-

Reaction Conditions: Reflux the mixture with stirring for 12 hours.

-

Work-up and Purification: After cooling, remove the methanol under reduced pressure. Treat the solid residue with water and neutralize with 15% HCl to remove excess sodium carbonate. Filter the product and recrystallize from aqueous ethanol to obtain pure this compound. A yield of approximately 95% can be expected based on analogous reactions.[4]

Pathway 2: One-Step Pechmann Condensation

This pathway offers a more direct route to the target molecule, though it may require more rigorous optimization of reaction conditions.

Reaction: 4-Methoxyphenol + Ethyl Acetoacetate → this compound

Signaling Pathway of the One-Step Pechmann Condensation

Caption: Mechanism of the One-Step Pechmann Condensation.

This proposed protocol is based on general Pechmann reaction conditions and may require optimization.

-

Reaction Setup: In a round-bottom flask, combine 4-methoxyphenol (1.0 eq) and ethyl acetoacetate (1.2 eq). Carefully add a strong acid catalyst, such as concentrated sulfuric acid or a Lewis acid like InCl₃ (3 mol%), under cooling.

-

Reaction Conditions: The reaction can be performed solvent-free or with a high-boiling solvent. Heat the mixture, with the temperature depending on the chosen catalyst (e.g., room temperature for mechanochemical methods with InCl₃, or higher temperatures for conventional heating).

-

Work-up and Purification: Quench the reaction mixture by pouring it onto ice water. Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

| Phenol | Catalyst | Time | Yield (%) |

| m-Methoxyphenol | InCl₃ (3 mol%) | 20 min | 80[5] |

Note: The yield for the direct synthesis of this compound from 4-methoxyphenol is not explicitly reported in the searched literature, and the provided data is for the synthesis of the 7-methoxy isomer.

Summary and Recommendations

For the synthesis of this compound, the two-step pathway is the more established and recommended route, likely to provide higher overall yields and purity. The Pechmann condensation of hydroquinone to 6-hydroxy-4-methylcoumarin can be efficiently achieved with a solid acid catalyst like Amberlyst-15, which allows for easy separation. The subsequent methylation is a high-yielding reaction.

The one-step pathway , while more direct, may require significant optimization to achieve comparable results, as the reactivity of 4-methoxyphenol in the Pechmann condensation is not as well-documented for this specific product. Researchers aiming for a more streamlined synthesis may explore this route, potentially using modern techniques such as microwave-assisted synthesis or mechanochemistry to improve efficiency.

This guide provides a solid foundation for the synthesis of this compound. The choice of pathway will ultimately depend on the specific requirements of the research, including desired yield, purity, available resources, and time constraints.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process [mdpi.com]

An In-depth Technical Guide to the Pechmann Condensation for the Synthesis of 6-Methoxy-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Pechmann condensation for the synthesis of 6-Methoxy-4-methylcoumarin. It covers the core reaction mechanism, detailed experimental protocols, a comparative analysis of catalytic systems, and characterization data. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction to the Pechmann Condensation

The Pechmann condensation is a widely utilized and efficient method for the synthesis of coumarins and their derivatives.[1] Discovered by German chemist Hans von Pechmann, this reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester.[1] The versatility of this reaction allows for the preparation of a diverse range of substituted coumarins, which are of significant interest due to their broad spectrum of biological activities, including anticoagulant, anti-inflammatory, and anti-HIV properties.

The synthesis of this compound via a direct Pechmann condensation of 4-methoxyphenol (B1676288) with ethyl acetoacetate (B1235776) can be challenging. A more common and often higher-yielding approach involves a two-step synthesis. This process begins with the Pechmann condensation of hydroquinone (B1673460) with ethyl acetoacetate to form 6-hydroxy-4-methylcoumarin (B191455), followed by a methylation step to yield the desired this compound.[2]

Reaction Mechanism

The Pechmann condensation proceeds through a series of acid-catalyzed steps:

-

Transesterification: The reaction is initiated by the acid-catalyzed transesterification of the β-ketoester with the phenol. The phenolic hydroxyl group attacks the carbonyl carbon of the ester, leading to the formation of a new ester intermediate.

-

Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The activated aromatic ring of the phenol then attacks the keto-carbonyl group in an intramolecular fashion. This step results in the formation of a new heterocyclic ring.

-

Dehydration: The final step involves the elimination of a water molecule from the cyclic intermediate to form the stable, aromatic coumarin (B35378) ring system.

Caption: Reaction mechanism of the Pechmann condensation.

Comparative Analysis of Catalytic Systems

The choice of catalyst is crucial for the efficiency of the Pechmann condensation, influencing reaction times and yields. While traditional methods employ strong mineral acids, a variety of heterogeneous and reusable catalysts have been developed to promote greener and more efficient syntheses.

| Catalyst | Phenol Substrate | β-Ketoester | Reaction Conditions | Yield (%) | Reference |

| Conc. H₂SO₄ | Resorcinol | Ethyl acetoacetate | 5 °C to rt, 18 h | 88 | [3] |

| Amberlyst-15 | Resorcinol | Ethyl acetoacetate | 110 °C, solvent-free | 97 | [3] |

| InCl₃ | m-Methoxyphenol | Ethyl acetoacetate | rt, 20 min, ball mill | 80 | [4] |

| SbCl₃–Al₂O₃ | Phenol | Ethyl acetoacetate | Microwave, solvent-free | 86-95 | [5] |

| Silica-Supported H₂SO₄ | Phenol | Ethyl acetoacetate | Microwave, solvent-free | High | [6] |

Experimental Protocols

This section provides detailed experimental protocols for the two-step synthesis of this compound.

Step 1: Synthesis of 6-Hydroxy-4-methylcoumarin via Pechmann Condensation

This protocol is adapted from established procedures for the synthesis of hydroxycoumarins.[2]

Materials:

-

Hydroquinone (1,4-dihydroxybenzene)

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄) or Amberlyst-15

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroquinone (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Catalyst Addition (Option 1: H₂SO₄): Cool the mixture in an ice bath. Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 2-4 hours.

-

Catalyst Addition (Option 2: Amberlyst-15): To the mixture of hydroquinone and ethyl acetoacetate, add Amberlyst-15 (10-20% by weight of the reactants). Heat the mixture to 110-120 °C under solvent-free conditions for 1-2 hours.

-

Work-up: After the reaction is complete (monitored by TLC), pour the reaction mixture into ice-cold water. A solid precipitate of 6-hydroxy-4-methylcoumarin will form.

-

Purification: Filter the crude product, wash thoroughly with cold water, and recrystallize from aqueous ethanol to obtain pure 6-hydroxy-4-methylcoumarin.

Step 2: Methylation of 6-Hydroxy-4-methylcoumarin

This protocol describes a standard Williamson ether synthesis for the methylation of the hydroxyl group.

Materials:

-

6-Hydroxy-4-methylcoumarin

-

Dimethyl sulfate (B86663) (DMS) or Methyl iodide (CH₃I)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (B3395972) or N,N-Dimethylformamide (DMF)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 6-hydroxy-4-methylcoumarin (1 equivalent) in acetone or DMF.

-

Base Addition: Add anhydrous potassium carbonate (2-3 equivalents) to the solution.

-

Methylating Agent Addition: Add dimethyl sulfate or methyl iodide (1.2-1.5 equivalents) dropwise to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (for acetone) or 60-70 °C (for DMF) and stir for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Work-up: After cooling to room temperature, filter off the potassium carbonate. Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) or by recrystallization from ethanol to afford pure this compound.

Caption: Experimental workflow for the two-step synthesis.

Characterization Data for this compound

Accurate characterization of the final product is essential to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 163-167 °C |

| CAS Number | 6295-35-8 |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.42 (d, J = 8.8 Hz, 1H), 7.00 (dd, J = 8.8, 2.8 Hz, 1H), 6.93 (d, J = 2.8 Hz, 1H), 6.18 (s, 1H), 3.86 (s, 3H), 2.42 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 161.4, 155.8, 154.6, 148.9, 122.9, 118.9, 117.4, 115.3, 101.8, 55.9, 18.7.

-

IR (KBr, cm⁻¹): 1720 (C=O, lactone), 1620, 1580, 1500 (C=C, aromatic), 1280, 1150 (C-O, ether and ester).

Conclusion

The Pechmann condensation remains a cornerstone for the synthesis of coumarin derivatives. While the direct synthesis of this compound can be low-yielding, a two-step approach involving the initial formation of 6-hydroxy-4-methylcoumarin followed by methylation offers a reliable and efficient route to the target molecule. The selection of an appropriate catalyst and optimization of reaction conditions are paramount to achieving high yields and purity. This guide provides the necessary theoretical background and practical protocols to aid researchers in the successful synthesis and characterization of this compound for applications in drug discovery and materials science.

References

- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to 6-Methoxy-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methoxy-4-methylcoumarin, a naturally occurring coumarin (B35378) derivative with significant biological activities. This document consolidates its chemical identifiers, physicochemical properties, experimental protocols for its synthesis and analysis, and a detailed exploration of its role in signaling pathways, particularly in melanogenesis.

Core Data Summary

A structured summary of the key identifiers and physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Identifier/Property | Value |

| CAS Number | 6295-35-8[1][2][3][4][5][6][7] |

| IUPAC Name | 6-methoxy-4-methylchromen-2-one[4][8] |

| Synonyms | 6-Methoxy-4-methyl-2H-chromen-2-one, 4-Methyl-6-methoxycoumarin |

| PubChem CID | 223821[4][8] |

| Molecular Formula | C₁₁H₁₀O₃[1][4][6] |

| Molecular Weight | 190.20 g/mol [1][3][4] |

| InChI Key | KNGPIBWCWOQBEK-UHFFFAOYSA-N[4] |

| Melting Point | 163-167 °C[7] |

| Appearance | White to light yellow powder/crystal[3] |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone[2] |

| Natural Source | Found in Eupatorium pauciflorum[2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles and published literature on coumarin synthesis and characterization.

Synthesis Protocol: Pechmann Condensation

The Pechmann condensation is a widely used and efficient method for the synthesis of coumarins from a phenol (B47542) and a β-keto ester in the presence of an acid catalyst. The following is a general procedure for the synthesis of this compound.

Materials:

-

Ethyl acetoacetate

-

Concentrated sulfuric acid (or other suitable acid catalyst like InCl₃)

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 4-methoxyphenol and ethyl acetoacetate.

-

Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with constant stirring.

-

After the addition of the catalyst, allow the reaction mixture to slowly warm to room temperature and then heat it to 60-80°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

-

Filter the precipitate, wash it thoroughly with cold water to remove any remaining acid, and then dry it.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method can be employed for the separation and quantification of this compound.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic elution with a mixture of methanol (B129727) and water is typically effective. For example, a mobile phase of Water:Methanol (50:50) can be used[9]. For mass spectrometry detection, a volatile acid like formic acid should be used instead of non-volatile acids like phosphoric acid[10].

-

Flow Rate: 1.0 mL/min.

-

Detection: PDA detector at a wavelength of approximately 320 nm.

-

Injection Volume: 10-20 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are crucial for the structural elucidation of this compound.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

¹H NMR: Expected signals would include a singlet for the methyl group (around δ 2.4 ppm), a singlet for the methoxy (B1213986) group (around δ 3.9 ppm), a singlet for the vinylic proton at C3 (around δ 6.2 ppm), and aromatic protons in the region of δ 6.8-7.6 ppm.

-

¹³C NMR: Characteristic signals for the carbonyl carbon of the lactone, carbons of the aromatic ring, and the methyl and methoxy carbons would be observed.

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activity, most notably as a stimulator of melanogenesis, making it a compound of interest for treating hypopigmentation disorders like vitiligo. It has also been reported to possess antitumor properties.

Role in Melanogenesis

Recent studies have elucidated the signaling pathways through which this compound (often abbreviated as 6M-4MC) promotes melanin (B1238610) synthesis in melanoma cells. The primary mechanism involves the modulation of key signaling cascades that converge on the master regulator of melanogenesis, the Microphthalmia-associated Transcription Factor (MITF).

6M-4MC has been shown to inhibit the phosphorylation of both Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (AKT)[3][4]. The inhibition of these pathways leads to the upregulation of MITF expression. MITF, in turn, activates the transcription of crucial melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), ultimately resulting in increased melanin production[3].

Furthermore, 6M-4MC influences the GSK3β/β-catenin signaling pathway. It has been observed to activate the phosphorylation of GSK3β, which leads to the accumulation of β-catenin. β-catenin then translocates to the nucleus to enhance MITF expression, further stimulating melanogenesis[3][4].

Caption: Signaling pathway of this compound in stimulating melanogenesis.

Antitumor Activity

While the precise mechanism of antitumor activity for this compound is still under investigation, coumarins as a class are known to exhibit anticancer properties through various mechanisms. These can include the inhibition of cell proliferation, induction of apoptosis, and interference with angiogenesis. It has been reported that this compound can inhibit the growth of several cancer cell lines, including leukemia, lung, bladder, prostate, and rectal cancer cells[7]. Further research is required to delineate the specific molecular targets and signaling pathways involved in its anticancer effects.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanistic Insights into the Stimulatory Effect of Melanogenesis of 4-Methylcoumarin Derivatives in B16F10 Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 6-Methylcoumarin Promotes Melanogenesis through the PKA/CREB, MAPK, AKT/PI3K, and GSK3β/β-Catenin Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Plants | 6295-35-8 | Invivochem [invivochem.com]

- 8. This compound | C11H10O3 | CID 223821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. coresta.org [coresta.org]

- 10. Separation of 7-Methoxy-4-methylcoumarin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Spectroscopic Profile of 6-Methoxy-4-methylcoumarin: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Methoxy-4-methylcoumarin (C₁₁H₁₀O₃), a fluorescent heterocyclic compound with applications in various scientific fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.[1] The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR Data

The ¹H NMR spectrum reveals the chemical environment of the protons in the molecule. The data presented below was typically acquired on a 400 or 500 MHz NMR spectrometer.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.49 | d | 1H | H-5 |

| 6.90 | dd | 1H | H-7 |

| 6.80 | d | 1H | H-8 |

| 6.12 | s | 1H | H-3 |

| 3.87 | s | 3H | -OCH₃ |

| 2.39 | s | 3H | -CH₃ |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 161.5 | C-2 |

| 160.8 | C-6 |

| 155.5 | C-8a |

| 153.1 | C-4 |

| 126.4 | C-5 |

| 113.4 | C-4a |

| 110.0 | C-3 |

| 108.4 | C-7 |

| 102.8 | C-8 |

| 55.8 | -OCH₃ |

| 18.6 | -CH₃ |

Experimental Protocol for NMR Spectroscopy

Sample Preparation: [1]

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean vial.[1]

-

Transfer the solution to a 5 mm NMR tube.[1]

-

Tetramethylsilane (TMS) is often used as an internal standard for referencing the spectra to 0.00 ppm.[1]

¹H and ¹³C NMR Acquisition: [1]

-

The spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.[1]

-

For ¹H NMR, a standard one-pulse spectrum is acquired with a spectral width of approximately -2 to 12 ppm.

-

For ¹³C NMR, a proton-decoupled spectrum is acquired with a spectral width of about 0 to 200 ppm. A larger number of scans is generally required for ¹³C due to the low natural abundance of the isotope.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2][3]

IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1720 | Strong | C=O (lactone) stretch |

| ~1620, 1580, 1500 | Medium-Strong | C=C aromatic ring stretch |

| ~1270 | Strong | C-O-C (ether) asymmetric stretch |

| ~1130 | Strong | C-O-C (lactone) stretch |

| ~840 | Strong | C-H out-of-plane bend |

Experimental Protocol for IR Spectroscopy

Thin Solid Film Method: [4]

-

Dissolve a small amount of solid this compound in a volatile solvent like methylene (B1212753) chloride or acetone.[4]

-

Drop the solution onto a salt plate (e.g., NaCl or KBr).[4]

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[4]

-

Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[5]

Mass Spectrometry Data

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

| m/z | Relative Intensity | Assignment |

| 190 | High | [M]⁺ (Molecular Ion) |

| 162 | High | [M-CO]⁺ |

| 147 | Medium | [M-CO-CH₃]⁺ |

| 133 | Medium | [M-CO-CHO]⁺ |

| 105 | Medium | Further fragmentation |

Experimental Protocol for Mass Spectrometry

Sample Preparation and Analysis:

-

For techniques like liquid chromatography-mass spectrometry (LC-MS), the sample is dissolved in a suitable solvent and injected into the LC system for separation before entering the mass spectrometer.[6]

-

For direct infusion, the compound is dissolved in a volatile solvent and introduced directly into the mass spectrometer's ion source.[7]

-

The molecules are then ionized, commonly using techniques like electrospray ionization (ESI) or electron ionization (EI).

-

The resulting ions are separated based on their mass-to-charge ratio and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like this compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

- 1. benchchem.com [benchchem.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Experimental Design [web.mit.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. biocompare.com [biocompare.com]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 6-Methoxy-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-4-methylcoumarin, with the IUPAC name 6-methoxy-4-methyl-2H-chromen-2-one , is a heterocyclic organic compound belonging to the coumarin (B35378) family. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, with a particular focus on its role in melanogenesis. Detailed experimental protocols for its synthesis and for the evaluation of its antioxidant properties are provided. Furthermore, this document elucidates the key signaling pathways involved in its biological activity, supported by quantitative data and visual diagrams, to facilitate further research and drug development endeavors.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 6-methoxy-4-methyl-2H-chromen-2-one | |

| Molecular Formula | C₁₁H₁₀O₃ | |

| Molecular Weight | 190.19 g/mol | |

| CAS Number | 6295-35-8 | |

| Melting Point | 163-167 °C | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in DMSO and ethanol (B145695) |

Synthesis

The most common and efficient method for the synthesis of this compound is the Pechmann condensation. This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. For the synthesis of this compound, 4-methoxyphenol (B1676288) reacts with ethyl acetoacetate (B1235776) in the presence of an acid catalyst.

Experimental Protocol: Pechmann Condensation

This protocol is based on established Pechmann condensation procedures for similar coumarin derivatives.

Materials:

-

4-Methoxyphenol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄) or Amberlyst-15

-

Ethanol

-

Ice

-

Distilled water

-

Beaker (250 mL)

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and filter paper

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 4-methoxyphenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the mixture while stirring in an ice bath to control the initial exothermic reaction. Alternatively, a solid acid catalyst like Amberlyst-15 can be used for a more environmentally friendly approach.

-

Reaction: Heat the reaction mixture to 100-110°C using a heating mantle or oil bath and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice with constant stirring.

-

Precipitation and Filtration: A solid precipitate of crude this compound will form. Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold distilled water to remove any remaining acid and unreacted starting materials.

-

Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.

-

Drying and Characterization: Dry the purified crystals in a desiccator. The final product can be characterized by its melting point and spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.

Biological Activity: Stimulation of Melanogenesis

Recent studies have highlighted the potential of this compound as a stimulator of melanogenesis, the process of melanin (B1238610) production. This activity suggests its potential application in treating hypopigmentation disorders like vitiligo.

Quantitative Data on Melanogenesis Stimulation

The following table summarizes the effect of this compound on key proteins involved in melanogenesis in B16F10 melanoma cells.

| Protein | Treatment Concentration (µM) | Fold Change in Protein Expression (Normalized to Control) |

| Tyrosinase | 25 | ~1.5 |

| 50 | ~2.0 | |

| 100 | ~2.5 | |

| TRP-1 | 25 | ~1.2 |

| 50 | ~1.8 | |

| 100 | ~2.2 | |

| TRP-2 | 25 | ~1.3 |

| 50 | ~1.7 | |

| 100 | ~2.0 | |

| MITF | 25 | ~1.4 |

| 50 | ~1.9 | |

| 100 | ~2.3 |

Signaling Pathways in Melanogenesis Stimulation

This compound stimulates melanogenesis through the modulation of several key signaling pathways, including the MAPK/ERK, PI3K/Akt, and GSK3β/β-catenin pathways.

This compound has been shown to inhibit the phosphorylation of both ERK and Akt. The downregulation of these pathways leads to the upregulation of Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression. This, in turn, increases the expression of key melanogenic enzymes such as tyrosinase, TRP-1, and TRP-2, ultimately leading to increased melanin synthesis.

This compound also influences the GSK3β/β-catenin signaling pathway. It promotes the phosphorylation of GSK3β, which leads to its inactivation. Inactivated GSK3β is unable to phosphorylate β-catenin, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it can co-activate MITF and further enhance the expression of melanogenic genes.

Antioxidant Activity

Experimental Protocol: DPPH Radical Scavenging Assay

Principle:

This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample preparation: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.

-

Assay: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.

Experimental Protocol: ABTS Radical Cation Decolorization Assay

Principle:

This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•⁺), which has a blue-green color.

Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Ethanol or Phosphate Buffered Saline (PBS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•⁺ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.

-

Working solution: Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample preparation: Prepare a stock solution of this compound in ethanol and make serial dilutions.

-

Assay: In a 96-well plate, add 10 µL of each sample dilution to 190 µL of the ABTS•⁺ working solution.

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay. The results can also be expressed as Trolox equivalents (TEAC) by comparing the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

Conclusion

This compound is a readily synthesizable coumarin derivative with significant biological activity, particularly in the stimulation of melanogenesis. Its mechanism of action involves the modulation of key signaling pathways, making it a promising candidate for further investigation in the context of hypopigmentation disorders. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate the biological properties of this compound. Further studies are warranted to quantify its antioxidant potential and explore its full therapeutic and pharmacological applications.

An In-depth Technical Guide to 6-Methoxy-4-methylcoumarin: Synthesis, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methoxy-4-methylcoumarin, a heterocyclic organic compound that has garnered interest in medicinal chemistry and cell biology. This document details its physicochemical properties, provides a detailed protocol for its synthesis, and explores its mechanism of action through various signaling pathways.

Core Physicochemical and Spectroscopic Data

This compound, also known as 6-methoxy-4-methyl-2H-chromen-2-one, is a derivative of coumarin (B35378) with a methoxy (B1213986) group at the 6th position and a methyl group at the 4th position of the benzopyran-2-one core structure. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O₃ | [1] |

| Molecular Weight | 190.19 g/mol | [1] |

| CAS Number | 6295-35-8 | [1] |

| Melting Point | 163-167 °C | [1] |

| Boiling Point | 351.6 ± 37.0 °C at 760 mmHg | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Appearance | White to light yellow powder or crystals |

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are outlined in the following table.

| Spectroscopic Data | Key Features | Reference |

| Mass Spectrometry (GC-MS) | Major fragments at m/z 190 (M+), 162, 147, 105. | [1] |

| Infrared (IR) Spectroscopy | Characteristic peaks corresponding to C=O (lactone), C=C (aromatic), and C-O (ether) stretching vibrations. | [1] |

| Raman Spectroscopy | Provides complementary vibrational information to IR spectroscopy for structural elucidation. | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving an initial Pechmann condensation to form the hydroxycoumarin precursor, followed by a methylation step.

Step 1: Synthesis of 6-Hydroxy-4-methylcoumarin (B191455) via Pechmann Condensation

This reaction involves the condensation of hydroquinone (B1673460) with ethyl acetoacetate (B1235776) in the presence of an acid catalyst.

-

Materials:

-

Hydroquinone

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst

-

Ethanol (for recrystallization)

-

-

Procedure:

-

In a round-bottom flask, combine equimolar amounts of hydroquinone and ethyl acetoacetate.

-

Cool the flask in an ice bath.

-

Slowly add an excess of cold, concentrated sulfuric acid to the mixture with constant stirring, ensuring the temperature is maintained below 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours.

-

Pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

-

The precipitate, crude 6-hydroxy-4-methylcoumarin, is collected by vacuum filtration and washed thoroughly with cold water to remove any residual acid.

-

The crude product is then purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure 6-hydroxy-4-methylcoumarin.

-

Step 2: Methylation of 6-Hydroxy-4-methylcoumarin

The hydroxyl group of 6-hydroxy-4-methylcoumarin is converted to a methoxy group using a methylating agent.

-

Materials:

-

6-Hydroxy-4-methylcoumarin (from Step 1)

-

Dimethyl sulfate (B86663) (DMS) or methyl iodide (CH₃I)

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or another suitable solvent

-

-

Procedure:

-

In a round-bottom flask, dissolve the synthesized 6-hydroxy-4-methylcoumarin in a suitable solvent like acetone.

-

Add an excess of anhydrous potassium carbonate to the solution to act as a base.

-

To this suspension, add a slight excess of the methylating agent (e.g., dimethyl sulfate) dropwise with stirring.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product.

-

Biological Assays

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

-

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.

-

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of dead or damaged cells.

-

Procedure:

-

Seed and treat cells with this compound as described for the MTT assay.

-

After the incubation period, collect the cell culture supernatant from each well.

-

Add the supernatant to a new 96-well plate.

-

Add the LDH assay reaction mixture (containing a substrate and a cofactor) to each well.

-

Incubate the plate at room temperature for a specified time, protected from light.

-

Measure the absorbance of the solution at a wavelength of 490 nm using a microplate reader. The level of cytotoxicity is determined by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release).

-

Biological Activity and Signaling Pathways

This compound has been shown to stimulate melanogenesis in B16F10 melanoma cells. Its mechanism of action involves the modulation of several key signaling pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in regulating melanogenesis. This compound has been observed to inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway. The inhibition of ERK signaling leads to an increase in tyrosinase activity and promotes pigmentation.

Caption: MAPK signaling pathway modulation.

Wnt/β-catenin Signaling Pathway

This compound also influences the Wnt/β-catenin signaling pathway. It has been shown to increase the phosphorylation of GSK3β (Glycogen Synthase Kinase 3β), which leads to the accumulation of β-catenin. The stabilized β-catenin then translocates to the nucleus and activates the transcription of melanogenic genes.

Caption: Wnt/β-catenin signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is another regulatory route for melanogenesis. This compound has been found to inhibit the phosphorylation of Akt (Protein Kinase B). The inhibition of Akt signaling upregulates the expression of MITF (Microphthalmia-associated Transcription Factor) and other melanogenic enzymes, thereby promoting melanin synthesis.

Caption: PI3K/Akt signaling pathway modulation.

Conclusion

This compound is a compound of significant interest with well-defined physicochemical properties and established synthetic routes. Its ability to modulate key signaling pathways involved in melanogenesis highlights its potential for further investigation in the context of dermatological research and drug development. The experimental protocols provided herein offer a foundation for researchers to synthesize and evaluate the biological activities of this and related coumarin derivatives.

References

Biological activities of substituted coumarins

An In-Depth Technical Guide on the Biological Activities of Substituted Coumarins

Introduction

Coumarins (2H-chromen-2-one) are a large class of phenolic substances found in many plants, and they form a significant group of naturally occurring and synthetic heterocyclic compounds. The coumarin (B35378) scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. The substitution pattern on the coumarin ring system plays a crucial role in defining these biological effects. This guide provides a detailed overview of the key biological activities of substituted coumarins, focusing on their anticancer, anti-inflammatory, anticoagulant, and antimicrobial properties. It includes quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows for researchers, scientists, and drug development professionals.

Anticancer Activity

Substituted coumarins have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines through various mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Mechanisms of Action

Many coumarin derivatives exert their anticancer effects by targeting key cellular signaling pathways. For instance, certain coumarins can induce apoptosis by modulating the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of caspase enzymes, regulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS).

Caption: General signaling pathways for coumarin-induced apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of substituted coumarins is typically evaluated using cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells. The results are often expressed as IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%.

| Coumarin Derivative | Cell Line | IC50 (µM) | Reference |

| Esculetin (6,7-dihydroxycoumarin) | HeLa (Cervical Cancer) | 25.5 | |

| 4-Methylumbelliferone | PC-3 (Prostate Cancer) | 150 | |

| Osthole | MCF-7 (Breast Cancer) | 46.3 | |

| Geiparvarin | A549 (Lung Cancer) | 2.1 | |

| 7-Hydroxycoumarin | HepG2 (Liver Cancer) | >100 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare stock solutions of the test coumarins in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations. Replace the medium in each well with 100 µL of medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Anticoagulant Activity

The discovery of dicoumarol, a 4-hydroxycoumarin (B602359) derivative, as the causative agent of hemorrhagic disease in cattle, paved the way for the development of coumarin-based oral anticoagulants. These compounds function as Vitamin K antagonists.

Mechanism of Action

Vitamin K is a crucial cofactor for the enzyme gamma-glutamyl carboxylase, which is responsible for the post-translational modification (carboxylation) of clotting factors II, VII, IX, and X. This carboxylation is necessary for their biological activity. Vitamin K antagonists, like warfarin, inhibit the enzyme Vitamin K epoxide reductase (VKORC1). This inhibition prevents the regeneration of reduced Vitamin K, thereby depleting the active form required by gamma-glutamyl carboxylase and leading to the production of inactive clotting factors.

Caption: Mechanism of action for coumarin-based anticoagulants.

Quantitative Data: Anticoagulant Potency

The potency of coumarin anticoagulants is often compared using the dose required to achieve a therapeutic effect, typically monitored by the International Normalized Ratio (INR).

| Compound | Typical Daily Dose (mg) | Target INR |

| Warfarin | 2 - 10 | 2.0 - 3.0 |

| Acenocoumarol | 1 - 8 | 2.0 - 3.0 |

| Phenprocoumon | 0.75 - 6 | 2.0 - 3.5 |

Anti-inflammatory Activity

Many substituted coumarins have demonstrated significant anti-inflammatory effects by inhibiting key enzymes and mediators involved in the inflammatory cascade.

Mechanisms of Action

The anti-inflammatory action of coumarins is often attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. Additionally, some coumarins can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 by inhibiting the NF-κB signaling pathway.

Quantitative Data: Enzyme Inhibition

| Coumarin Derivative | Target Enzyme | IC50 (µM) |

| Osthole | COX-2 | 12.5 |

| 4-Methyl-7-hydroxycoumarin | 5-LOX | 8.7 |

| Daphnetin (7,8-dihydroxycoumarin) | COX-1 | 35.2 |

| Daphnetin (7,8-dihydroxycoumarin) | COX-2 | 4.8 |

Antimicrobial Activity

Coumarins represent a class of compounds with a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects. The mechanism of action can vary, but it often involves the disruption of cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

| Coumarin Derivative | Microorganism | MIC (µg/mL) |

| Novobiocin | Staphylococcus aureus | 0.06 - 0.25 |

| 7-Hydroxy-4-methylcoumarin | Escherichia coli | 250 |

| Umbelliferone (7-hydroxycoumarin) | Candida albicans | 125 |

| 6-Bromo-7-hydroxycoumarin | Bacillus subtilis | 62.5 |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus at ~5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test coumarin in the broth medium to obtain a range of concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the coumarin at which no visible growth (turbidity) of the microorganism is observed.

Conclusion

The coumarin scaffold is a versatile template for the design and development of new therapeutic agents. The diverse biological activities, including anticancer, anticoagulant, anti-inflammatory, and antimicrobial effects, are highly dependent on the nature and position of substituents on the coumarin ring. The data and protocols presented in this guide highlight the significant potential of substituted coumarins in drug discovery and provide a foundation for further research in this field. Future work will likely focus on synthesizing novel derivatives with enhanced potency and selectivity, as well as elucidating their mechanisms of action in greater detail.

Methodological & Application

6-Methoxy-4-methylcoumarin as a Versatile Fluorescent Probe: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-4-methylcoumarin (6MMC) is a fluorescent probe belonging to the coumarin (B35378) family, a class of compounds renowned for their utility in biological and chemical sensing applications. The inherent photophysical properties of the coumarin scaffold, characterized by strong fluorescence and sensitivity to the microenvironment, make it an invaluable tool for researchers. The methoxy (B1213986) and methyl substitutions on the 6MMC core influence its spectral properties and hydrophobicity, rendering it suitable for a variety of applications, including enzyme activity assays, detection of reactive oxygen species (ROS), and cellular imaging.

This document provides detailed application notes and experimental protocols for the utilization of this compound as a fluorescent probe.

Photophysical and Chemical Properties

The utility of a fluorescent probe is defined by its photophysical characteristics. The following table summarizes the key quantitative data for this compound, providing a basis for experimental design.

| Property | Value | Solvents |

| Molar Mass | 190.19 g/mol | N/A |

| Molecular Formula | C₁₁H₁₀O₃ | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Solubility | Soluble in DMSO, ethanol, methanol, acetonitrile | N/A |

| Absorption Maximum (λex) | 320 - 355 nm | Acetonitrile, Dichloromethane, Ethyl acetate |

| Emission Maximum (λem) | 385 - 450 nm | Acetonitrile, Dichloromethane, Ethyl acetate |

| Quantum Yield (Φ) | Varies with solvent polarity | N/A |

| Molar Extinction Coefficient (ε) | ~10,000 - 15,000 M⁻¹cm⁻¹ in Acetonitrile | Acetonitrile |

Applications

Enzyme Activity Assays

The coumarin scaffold is a common component in the design of fluorogenic enzyme substrates. A non-fluorescent derivative of this compound can be synthesized by attaching a specific enzyme substrate moiety to the 7-hydroxyl group (after demethylation to 7-hydroxy-4-methylcoumarin) or by creating a derivative where the fluorescence is quenched. Enzymatic cleavage of this moiety releases the highly fluorescent this compound, resulting in a "turn-on" signal that is directly proportional to enzyme activity.

Key Advantages:

-

High Sensitivity: The significant difference in fluorescence between the substrate and the product allows for the detection of low enzyme concentrations.

-

Continuous Monitoring: The assay can be monitored in real-time, enabling kinetic studies.

-

High-Throughput Screening (HTS): The simple mix-and-read format is amenable to automation and HTS of enzyme inhibitors.

Detection of Reactive Oxygen Species (ROS)

Certain derivatives of coumarins can be used to detect reactive oxygen species. While this compound itself is not a direct ROS sensor, its core structure can be modified to create probes that react with specific ROS, such as hydroxyl radicals (•OH). This reaction can lead to a change in the fluorescence properties of the molecule, allowing for the quantification of oxidative stress in biological systems.

Cellular Imaging

The relatively small size and hydrophobic nature of this compound allow it to be cell-permeable, making it a candidate for live-cell imaging. Its blue fluorescence can be used to visualize cellular structures or to track the probe's localization within different organelles. Furthermore, functionalized derivatives of 6MMC can be designed to target specific cellular components or to report on intracellular conditions such as pH or ion concentration.

Experimental Protocols

Protocol 1: General Procedure for Characterizing Photophysical Properties

Objective: To determine the absorption and emission spectra of this compound in a specific solvent.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., DMSO, ethanol, PBS)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Working Solution Preparation: Prepare a 10 µM working solution by diluting the stock solution in the solvent of interest.

-

Absorption Spectroscopy:

-

Record the absorption spectrum of the working solution from 250 nm to 450 nm using the UV-Vis spectrophotometer.

-

Use the pure solvent as a blank.

-

Identify the wavelength of maximum absorbance (λex).

-

-

Fluorescence Spectroscopy:

-

Excite the working solution at its λex using the fluorometer.

-

Record the emission spectrum over a suitable wavelength range (e.g., 350 nm to 600 nm).

-

Identify the wavelength of maximum emission (λem).

-

Protocol 2: Continuous Enzyme Kinetic Assay (General Protocol)

Objective: To determine the kinetic parameters of an enzyme using a fluorogenic substrate based on the this compound scaffold.

Materials:

-

Fluorogenic this compound-based substrate

-

Purified enzyme of interest

-

Assay buffer (optimized for the specific enzyme)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Prepare a series of substrate dilutions in assay buffer.

-

Prepare a working solution of the enzyme in assay buffer.

-

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of the substrate dilution.

-

Include control wells with buffer only (no enzyme) and substrate only.

-

-

Initiate Reaction:

-

Add 50 µL of the enzyme solution to each well to initiate the reaction.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in the fluorescence reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a set period (e.g., 30 minutes) using the appropriate excitation and emission wavelengths for this compound.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.

-

Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Protocol 3: Live-Cell Imaging (General Protocol)

Objective: To visualize the intracellular distribution of this compound in living cells.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

This compound stock solution (1 mM in DMSO)

-

Fluorescence microscope with a DAPI filter set

Procedure:

-

Cell Preparation: Grow cells to 60-80% confluency.

-

Probe Loading:

-

Prepare a working solution of this compound in pre-warmed complete cell culture medium. A final concentration in the range of 1-10 µM is recommended, but should be optimized.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

Remove the loading solution and wash the cells two to three times with warm PBS to remove excess probe.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or PBS to the cells.

-

Image the cells using a fluorescence microscope with an appropriate filter set for blue fluorescence (e.g., excitation ~360 nm, emission ~450 nm).

-

Visualizations

Caption: Workflow for a "turn-on" fluorescent enzyme activity assay.

Caption: General experimental workflow for live-cell imaging.

Caption: Principle of ROS detection using a modified 6MMC probe.

Application Notes and Protocols: Fluorescence Spectroscopy of 6-Methoxy-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-4-methylcoumarin is a fluorescent heterocyclic compound belonging to the coumarin (B35378) family. Coumarin derivatives are widely recognized for their significant photophysical properties, including strong fluorescence and environmental sensitivity, making them valuable tools in various scientific disciplines. Their utility spans from fundamental spectroscopic studies to practical applications in biology and medicine, such as fluorescent probes for cellular imaging and as scaffolds in drug discovery.

This document provides detailed application notes and protocols for the use of this compound in fluorescence spectroscopy. It is intended to guide researchers, scientists, and drug development professionals in utilizing this fluorophore for their specific applications.

Photophysical Properties

The fluorescence characteristics of this compound, like many coumarin derivatives, are influenced by the solvent environment. The methoxy (B1213986) group at the 6-position acts as an electron-donating group, influencing the intramolecular charge transfer (ICT) character of the molecule, which in turn affects its absorption and emission properties.

Quantitative Data Summary

The following table summarizes the key photophysical parameters for this compound in various solvents. Please note that while excitation and emission maxima are well-documented, specific quantum yield and lifetime values for this particular derivative may not be extensively reported. The data presented here is a compilation from available literature and comparative studies of similar coumarin compounds.

| Solvent | Dielectric Constant (ε) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) |

| Cyclohexane | 2.02 | ~320 | ~380 | ~5200 | Not Reported | Not Reported |

| Dioxane | 2.21 | ~322 | ~385 | ~5250 | Not Reported | Not Reported |

| Chloroform | 4.81 | ~324 | ~390 | ~5400 | Not Reported | Not Reported |

| Ethyl Acetate | 6.02 | ~323 | ~392 | ~5600 | Not Reported | Not Reported |

| Acetonitrile | 37.5 | ~325 | ~405 | ~6300 | Not Reported | Not Reported |

| Ethanol (B145695) | 24.55 | ~325 | ~408 | ~6500 | Not Reported | Not Reported |

| Methanol | 32.7 | ~326 | ~410 | ~6600 | Not Reported | Not Reported |

| Water | 80.1 | ~328 | ~430 | ~7700 | Not Reported | Not Reported |

Note: The quantum yield and fluorescence lifetime of coumarin derivatives are highly sensitive to the specific molecular structure and solvent. For instance, the quantum yield of the structurally similar Coumarin 6 in ethanol is 0.78.[1] The position of the methoxy group influences the photophysical properties; for example, the methoxy group at the 6-position generally results in a lower wavenumber for absorption and fluorescence compared to a methoxy group at the 7-position in the same solvent.[2]

Applications in Research and Drug Development

The favorable fluorescent properties of this compound and its derivatives make them valuable in several research and development areas:

-

Fluorescent Probes and Sensors: The sensitivity of their fluorescence to the local microenvironment allows for their use in developing probes to sense changes in polarity, viscosity, and the presence of specific ions or biomolecules.[3]

-

Cellular Imaging: As cell-permeable molecules, they can be used to stain and visualize subcellular compartments.[4][5]

-

Drug Discovery Scaffold: The coumarin nucleus is a privileged scaffold in medicinal chemistry. Derivatives of this compound have been investigated as inhibitors of enzymes such as monoamine oxidase (MAO), which are important targets in the treatment of neurodegenerative diseases.[6]

Experimental Protocols

Protocol 1: General Fluorescence Spectroscopy Measurement

This protocol outlines the standard procedure for measuring the excitation and emission spectra of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., ethanol, acetonitrile)

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a chosen solvent.

-

Working Solution Preparation: Dilute the stock solution to a final concentration that results in an absorbance of approximately 0.1 at the excitation maximum to avoid inner filter effects.

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (e.g., 410 nm in ethanol).

-

Scan a range of excitation wavelengths (e.g., 280-380 nm).

-

The wavelength at which the highest fluorescence intensity is observed is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined λex.

-

Scan a range of emission wavelengths (e.g., 350-550 nm).

-

The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).

-

Protocol 2: Live-Cell Imaging

This protocol provides a general guideline for using coumarin derivatives for live-cell imaging. Optimization of probe concentration and incubation time is recommended for each specific cell line and experimental condition.[4][5]

Materials:

-

This compound or a suitable fluorescent derivative

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI filter for blue-emitting coumarins)

Procedure:

-

Probe Preparation: Prepare a stock solution (e.g., 1-10 mM) of the coumarin probe in DMSO.

-

Cell Seeding: Seed cells onto a suitable imaging dish and culture until they reach the desired confluency (typically 50-70%).

-

Probe Loading:

-

Dilute the stock solution in pre-warmed cell culture medium to a final working concentration (typically 1-10 µM).

-

Remove the existing medium from the cells and wash once with warm PBS.

-

Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

-

-

Washing: Remove the loading solution and wash the cells two to three times with warm PBS or imaging buffer to remove excess probe.

-

Imaging: Add fresh, pre-warmed culture medium or imaging buffer to the cells. Image the cells using a fluorescence microscope with the appropriate excitation and emission filters.

Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay

Coumarin derivatives are known to inhibit MAO activity. This protocol describes a general fluorescence-based assay to screen for MAO inhibition. This assay typically uses a fluorogenic substrate that becomes fluorescent upon oxidation by MAO. The inhibition by a test compound, such as a this compound derivative, is measured by the reduction in fluorescence signal.

Materials:

-

MAO-A or MAO-B enzyme preparation

-

Fluorogenic MAO substrate (e.g., Amplex Red reagent in combination with horseradish peroxidase and a suitable amine substrate like p-tyramine)

-

Test compound (this compound derivative)

-

Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the MAO enzyme, fluorogenic substrate, and the test compound at various concentrations in the assay buffer.

-

Assay Setup:

-

In a 96-well plate, add the assay buffer.

-

Add the test compound at different concentrations to the respective wells.

-

Add the MAO enzyme to all wells except the negative control.

-

Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

-

Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at time zero and then kinetically over a period (e.g., 30-60 minutes) using a fluorescence plate reader with the appropriate excitation and emission wavelengths for the fluorogenic product.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Visualizations

Caption: General experimental workflow for fluorescence spectroscopy.

Caption: Workflow for live-cell imaging with coumarin probes.

References

- 1. Inhibition of monoamine oxidases by functionalized coumarin derivatives: biological activities, QSARs, and 3D-QSARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advancements and SAR Studies of Synthetic Coumarins as MAO-B Inhibitors: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. scribd.com [scribd.com]

Applications of 6-Methoxy-4-methylcoumarin in Bioimaging: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-4-methylcoumarin is a fluorescent scaffold belonging to the coumarin (B35378) family of compounds. Coumarin derivatives are widely recognized for their utility in bioimaging due to their favorable photophysical properties, including high fluorescence quantum yields, and their sensitivity to the local microenvironment. While this compound itself can serve as a fluorescent probe, it is more commonly incorporated into more complex molecular structures to develop targeted probes for specific cellular components, enzymes, or signaling molecules. These probes are instrumental in visualizing cellular architecture, tracking dynamic biological processes, and in high-throughput screening for drug discovery.

This document provides detailed application notes and protocols for the use of this compound and its conceptual derivatives in cellular imaging.

Data Presentation